methyl(3-methyl-3-phenylbutyl)amine hydrochloride

Catalog No.
S6503621
CAS No.
2731008-00-5
M.F
C12H20ClN
M. Wt
213.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl(3-methyl-3-phenylbutyl)amine hydrochloride

CAS Number

2731008-00-5

Product Name

methyl(3-methyl-3-phenylbutyl)amine hydrochloride

IUPAC Name

N,3-dimethyl-3-phenylbutan-1-amine;hydrochloride

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

InChI

InChI=1S/C12H19N.ClH/c1-12(2,9-10-13-3)11-7-5-4-6-8-11;/h4-8,13H,9-10H2,1-3H3;1H

InChI Key

UVUJRCXORSWHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC)C1=CC=CC=C1.Cl
  • PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), reveals an entry for Methyl(3-methyl-3-phenylbutyl)amine hydrochloride []. However, the entry lacks details on its use in scientific research [].

  • Limited Literature: A broader search on scientific databases and literature might yield more information on its potential applications. However, based on current information, Methyl(3-methyl-3-phenylbutyl)amine hydrochloride appears to be a lesser-studied compound.

Further Research:

  • Scientific publications databases like ScienceDirect, Scopus, or Web of Science can be explored for research articles mentioning Methyl(3-methyl-3-phenylbutyl)amine hydrochloride.
  • Patent databases might also reveal information on its use in specific research fields.

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride is a chemical compound characterized by its unique structure, which includes a methyl group attached to a 3-methyl-3-phenylbutylamine backbone. Its molecular formula is C12_{12}H19_{19}ClN, and it has a molar mass of approximately 221.74 g/mol. This compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in scientific research and pharmaceutical development .

Typical of amines, such as:

  • Alkylation Reactions: The amine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds.
  • Acid-Base Reactions: As an amine, it can accept protons, forming its corresponding ammonium salt in acidic conditions.
  • Reduction Reactions: The compound may undergo reduction to yield secondary or tertiary amines depending on the reaction conditions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications .

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride exhibits significant biological activity, particularly as a stimulant in the central nervous system. It has been noted for its potential calming effects and antidepressant properties. The compound's structure suggests that it may interact with neurotransmitter systems, although specific mechanisms of action require further investigation .

The synthesis of methyl(3-methyl-3-phenylbutyl)amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as phenylacetone and isopropylamine.
  • Formation of the Amine: A reductive amination process is often employed, where the carbonyl group of phenylacetone is reacted with isopropylamine in the presence of reducing agents.
  • Hydrochloride Salt Formation: The resulting amine can be treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the efficient production of the compound while maintaining high purity levels .

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride has various applications, including:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Synthesis: The compound is utilized as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Studies: Researchers use it to study its effects on biological systems, particularly related to neurotransmitter modulation .

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl(3-methyl-3-phenylbutyl)amineC12_{12}H19_{19}NParent structure without chloride; less soluble
3-Methyl-2-phenylbutan-1-amineC11_{11}H17_{17}NLacks methyl group on nitrogen; different activity
1-(3-Methylphenyl)-2-methylpropan-1-amineC12_{12}H17_{17}NDifferent substitution pattern; distinct properties
3-Methyl-1-phenylbutan-1-amineC12_{12}H17_{17}NVariation in position of substituents; different interactions

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride stands out due to its specific structural features that confer unique biological activities and potential therapeutic applications not found in the other compounds listed .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

213.1284273 g/mol

Monoisotopic Mass

213.1284273 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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